![molecular formula C19H19BrN4O3 B2766067 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide CAS No. 1326931-55-8](/img/structure/B2766067.png)
2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide
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Overview
Description
2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H19BrN4O3 and its molecular weight is 431.29. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Pyrazolines, including derivatives like F6609-6824, have been investigated for their antibacterial potential. These compounds may inhibit bacterial growth and could be explored as novel antimicrobial agents .
Antifungal Properties
Some pyrazoline derivatives exhibit antifungal activity. Researchers have studied their effects against fungal pathogens, making them promising candidates for antifungal drug development .
Antiparasitic Applications
Pyrazolines have been evaluated for their antiparasitic effects. Investigating F6609-6824’s impact on parasites could provide insights into combating parasitic infections .
Anti-Inflammatory Potential
Certain pyrazoline derivatives possess anti-inflammatory properties. Understanding how F6609-6824 modulates inflammation pathways could contribute to drug development for inflammatory conditions .
Antioxidant Activity
Oxidative stress contributes to various diseases. Pyrazolines, including F6609-6824, have antioxidant properties. Studying their effects on reactive oxygen species (ROS) and cellular components is crucial for therapeutic applications .
Neurotoxicity Assessment
F6609-6824’s impact on acetylcholinesterase (AchE) activity in the brain of organisms (such as fish alevins) is an essential area of study. AchE plays a critical role in nerve impulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement .
Mechanism of Action
Target of Action
Similar compounds have shown to interact with various enzymes and receptors, influencing their activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival.
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic transformations and renal or hepatic clearance .
Result of Action
Based on its structural similarity to other bioactive compounds, it may influence a variety of cellular processes, potentially leading to changes in cell behavior and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity may be affected by the pH of its environment, as changes in pH can influence the ionization state of the compound and its targets, potentially affecting their interaction .
properties
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-butan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-3-12(2)21-16(25)11-24-10-14(6-9-17(24)26)19-22-18(23-27-19)13-4-7-15(20)8-5-13/h4-10,12H,3,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIOKGKXVGAZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(butan-2-yl)acetamide |
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